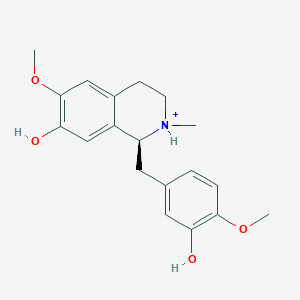

(S)-reticulinium(1+)

Description

(S)-Reticulinium(1+) is a protonated benzylisoquinoline alkaloid and the cationic conjugate acid of (S)-reticuline. Its molecular formula is C₁₉H₂₄NO₄⁺, with a calculated molecular weight of 330.39 g/mol . It serves as a critical intermediate in alkaloid biosynthesis and exhibits stereospecific biological activities. Notably, it inhibits EC 2.1.1.116 (3-hydroxy-N-methyl-(S)-coclaurine 4-O-methyltransferase), an enzyme involved in the methylation steps of alkaloid production .

Properties

Molecular Formula |

C19H24NO4+ |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/p+1/t15-/m0/s1 |

InChI Key |

BHLYRWXGMIUIHG-HNNXBMFYSA-O |

Isomeric SMILES |

C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-reticulinium(1+) becomes apparent when compared to its enantiomer, parent compound, and related alkaloids. Key differences are summarized below:

Table 1: Comparative Analysis of (S)-Reticulinium(1+) and Analogues

Stereochemical Specificity: (S)- vs. (R)-Reticulinium(1+)

The enantiomers (S)-reticulinium(1+) and (R)-reticulinium(1+) share identical molecular formulas and weights but differ in spatial configuration. This distinction critically impacts their biological interactions. Such enantioselectivity underscores the importance of stereochemistry in drug design and natural product functionality.

Functional Divergence: (S)-Reticulinium(1+) vs. Reticuline

While (S)-reticulinium(1+) exists in a protonated state, its deprotonated form, (S)-reticuline , serves as a biosynthetic precursor to opioids like morphine . The cationic charge of (S)-reticulinium(1+) likely enhances its interaction with negatively charged enzyme pockets (e.g., EC 2.1.1.116), whereas (S)-reticuline’s neutral state facilitates membrane permeability and broader pharmacological effects, such as JAK2/STAT3/NF-κB pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.